1,1,1,2-Tetraphenylethane is an organic compound characterized by its molecular formula . This compound features a central ethane backbone with four phenyl groups attached, contributing to its unique structural and chemical properties. It is known for its stability and has garnered interest in various scientific fields due to its potential applications in organic synthesis and polymer chemistry. The compound is also referred to by its IUPAC name, 1,1,2-triphenylethylbenzene .
1,1,1,2-Tetraphenylethane can be sourced from various chemical suppliers and is classified under organic compounds. It falls within the category of polyphenyl compounds, which are characterized by the presence of multiple phenyl groups. The compound is often utilized in research settings for its unique properties and versatility in chemical reactions .
The synthesis of 1,1,1,2-tetraphenylethane typically involves the following steps:
This method allows for high yields and purity when performed under controlled conditions.
The molecular structure of 1,1,1,2-tetraphenylethane features a central carbon atom bonded to four phenyl groups. Its structural representation can be described using the following data:
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4The presence of multiple phenyl groups contributes to its stability and affects its reactivity in various chemical processes.
1,1,1,2-Tetraphenylethane can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1,1,1,2-tetraphenylethane involves interactions through its phenyl groups. Key processes include:
These mechanisms are crucial for understanding how the compound behaves in various chemical environments.
The physical and chemical properties of 1,1,1,2-tetraphenylethane include:
These properties contribute to its applicability in scientific research.
1,1,1,2-Tetraphenylethane has several applications across different scientific domains:
These applications underscore the significance of 1,1,1,2-tetraphenylethane in both academic research and industrial processes.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5